REACTION_CXSMILES
|
[C:1]1([CH:11]([O:15]C(=O)C)[C:12](=[O:14])[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:19][CH:20]([O:33]C(=O)C)[C:21]([C:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=[CH:25][CH:24]=1)=[O:22].Cl>C(O)C>[OH:15][CH:11]([C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)[C:12](=[O:14])[CH3:13].[OH:33][CH:20]([CH3:19])[C:21]([C:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=[CH:25][CH:24]=1)=[O:22]
|
Name
|
acetic acid 1-naphthalen-1-yl-2-oxo-propyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(C(C)=O)OC(C)=O
|
Name
|
acetic acid 1-methyl-2-naphthalen-1-yl-2-oxo-ethyl ester
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)C1=CC=CC2=CC=CC=C12)OC(C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane (200 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×150 mL), brine (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)C1=CC=CC2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |